molecular formula C23H25O2PS B3292211 ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide CAS No. 87763-02-8

((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide

Cat. No.: B3292211
CAS No.: 87763-02-8
M. Wt: 396.5 g/mol
InChI Key: OBOQHSCMVDVSIN-UHFFFAOYSA-N
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Description

((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide is a complex organophosphorus compound known for its unique structural properties and versatile applications in various fields of science and industry. This compound is characterized by the presence of a butylsulfinyl group, a phenyl group, and a diphenylphosphine oxide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide typically involves the reaction of chlorophosphines with organometallic reagents such as Grignard reagents. This method is widely used due to its efficiency and the ability to produce high yields of the desired product . The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions: ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups within the compound under controlled conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce phosphine derivatives with altered oxidation states.

Scientific Research Applications

Chemistry: In the field of chemistry, ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide is used as a chiral ligand in asymmetric synthesis reactions. Its unique structure allows it to facilitate the formation of enantiomerically pure products, which are essential in the synthesis of pharmaceuticals and fine chemicals .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and the study of biochemical pathways.

Industry: Industrially, this compound is utilized in the development of advanced materials and catalysts. Its properties make it suitable for applications in polymer synthesis, surface coatings, and other specialized industrial processes.

Mechanism of Action

The mechanism of action of ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide involves its interaction with molecular targets through its reactive functional groups. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins. The compound’s ability to undergo various chemical transformations allows it to participate in complex reaction networks, thereby exerting its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide include other organophosphorus compounds such as triphenylphosphine oxide and diphenylphosphine oxide. These compounds share structural similarities but differ in their functional groups and reactivity.

Uniqueness: this compound is unique due to the presence of the butylsulfinyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other organophosphorus compounds may not be as effective.

Properties

IUPAC Name

[butylsulfinyl(diphenylphosphoryl)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25O2PS/c1-2-3-19-27(25)23(20-13-7-4-8-14-20)26(24,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,2-3,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOQHSCMVDVSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)C(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25O2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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